Ethyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate
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Overview
Description
Ethyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its unique structure and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridines, including Ethyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate, can be achieved through various methods. One common approach involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones . This reaction typically requires an aryl or carboxylate group at the β position for subsequent reduction to an OH group and derivatization . Other methods include cycloisomerization of N-propargylpyridiniums under ambient, aqueous, and metal-free conditions .
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyridines often employs catalytic routes, such as metal-catalyzed coupling reactions (e.g., Cu, Fe, Au, Ru, and Pd) . These processes may involve undesirable solvents and require high temperatures, high catalyst loading, and long reaction times .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: Metal-free oxidation and photocatalysis strategies.
Reduction: Reduction of the carboxylate group to an OH group.
Substitution: Functionalization of the core scaffold through metal-catalyzed coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts (e.g., Cu, Fe, Au, Ru, Pd), bases (e.g., NaOH), and oxidizing agents .
Major Products Formed
The major products formed from these reactions include various functionalized imidazo[1,2-a]pyridine derivatives, which can be further utilized in pharmaceutical applications .
Scientific Research Applications
Ethyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a valuable scaffold in organic synthesis.
Mechanism of Action
The mechanism of action of Ethyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may act as an antagonist of neuropeptide S receptor or inhibit specific kinases . The exact molecular targets and pathways can vary depending on the specific application and functionalization of the compound .
Comparison with Similar Compounds
Ethyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
Zolimidine: Used for peptic ulcers.
Zolpidem: Used for insomnia and brain disorders.
Rifaximin: Used for hepatic encephalopathy.
These compounds share a similar core structure but differ in their functional groups and specific applications, highlighting the versatility and uniqueness of this compound .
Properties
Molecular Formula |
C11H12N2O3 |
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Molecular Weight |
220.22 g/mol |
IUPAC Name |
ethyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate |
InChI |
InChI=1S/C11H12N2O3/c1-2-16-11(15)9-4-3-5-10-12-8(7-14)6-13(9)10/h3-6,14H,2,7H2,1H3 |
InChI Key |
DAJCTXZZZJACJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=NC(=CN21)CO |
Origin of Product |
United States |
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